

# A Technical Guide to the Nomenclature of Sulfoximines

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## Compound of Interest

Compound Name: **Sulfoximine**

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This guide provides a comprehensive overview of the IUPAC naming conventions for **sulfoximines**, a class of organosulfur compounds of growing importance in medicinal chemistry and asymmetric synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) A systematic approach to naming these molecules is crucial for unambiguous communication within the scientific community.

## Core Structure and Functional Group

A **sulfoximine** is characterized by a tetracoordinate sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents.[\[2\]](#) The general structure is  $R_2S(=O)=NR'$ . The IUPAC also recognizes the synonym "sulfoximide".[\[6\]](#)[\[7\]](#)

## IUPAC Nomenclature Rules

The systematic naming of **sulfoximines** follows a substitutive nomenclature approach. The core of the name is "**sulfoximine**".

Step 1: Identify the Parent **Sulfoximine** Moiety

The parent structure is the  $S(=O)=N$  group.

Step 2: Name the Substituents on Sulfur

The two organic groups attached to the sulfur atom are named as prefixes in alphabetical order. These are designated with an S locator to indicate their attachment to the sulfur atom. For example, if a methyl and a phenyl group are attached to the sulfur, they are named as S-methyl-S-phenyl.

#### Step 3: Name the Substituent on Nitrogen

The group attached to the nitrogen atom is also named as a prefix, preceded by an N locator. For instance, if a phenyl group is attached to the nitrogen, it is named as N-phenyl.

#### Step 4: Assemble the Full Name

The full name is constructed by combining the substituent names in alphabetical order, followed by the parent name "**sulfoximine**."

Example:

For the compound with a methyl and a phenyl group on sulfur, and a tosyl group on nitrogen, the name would be: S-methyl-S-phenyl-N-tosyl**sulfoximine**.

A simple example provided by IUPAC is  $(\text{CH}_3)_2\text{S}(=\text{O})=\text{NPh}$ , which is named S,S-dimethyl-N-phenylsulfoximide.[\[6\]](#)[\[7\]](#)

## Stereochemistry at the Sulfur Center

The sulfur atom in a **sulfoximine** with two different R groups is a stereogenic center.[\[2\]](#) The absolute configuration is specified using the Cahn-Ingold-Prelog (CIP) priority rules.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Assigning Priorities:

The four groups attached to the sulfur atom are ranked based on the atomic number of the atom directly bonded to the sulfur.[\[11\]](#)[\[12\]](#)

- Highest Priority: The doubly bonded oxygen atom has the highest priority. For the purpose of CIP rules, double bonds are treated as two single bonds to the same type of atom.
- Second Priority: The doubly bonded nitrogen atom is next in priority.

- Third and Fourth Priority: The two single-bonded organic substituents (R groups) are ranked according to the standard CIP rules.

Determining R/S Configuration:

- Assign priorities (1-4) to the four groups around the sulfur atom.
- Orient the molecule so that the group with the lowest priority (4) is pointing away from the viewer.
- Trace the path from priority 1 to 2 to 3.
  - If the path is clockwise, the configuration is R.[8]
  - If the path is counter-clockwise, the configuration is S.[11]

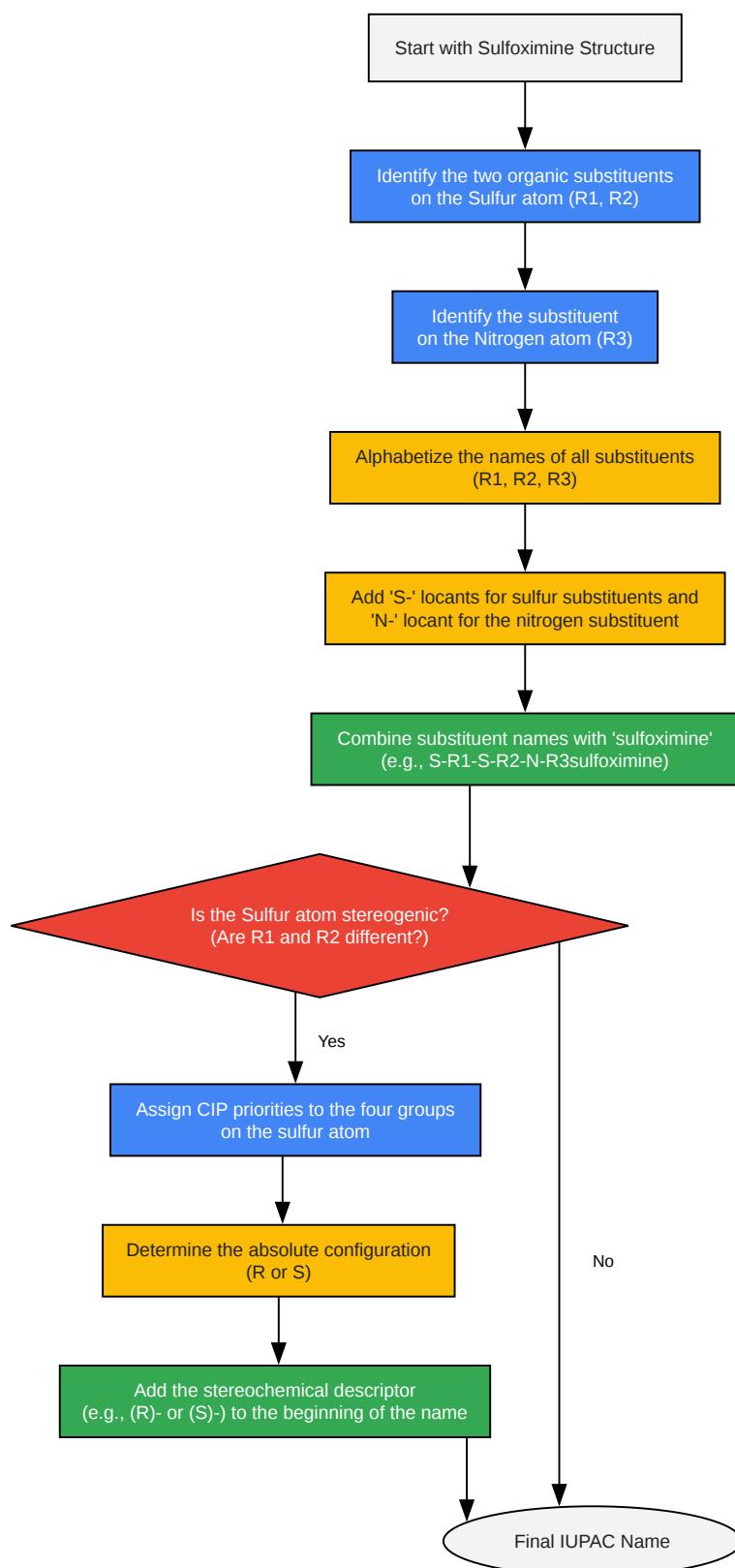
The stereochemical descriptor (R or S) is placed at the beginning of the name in parentheses.

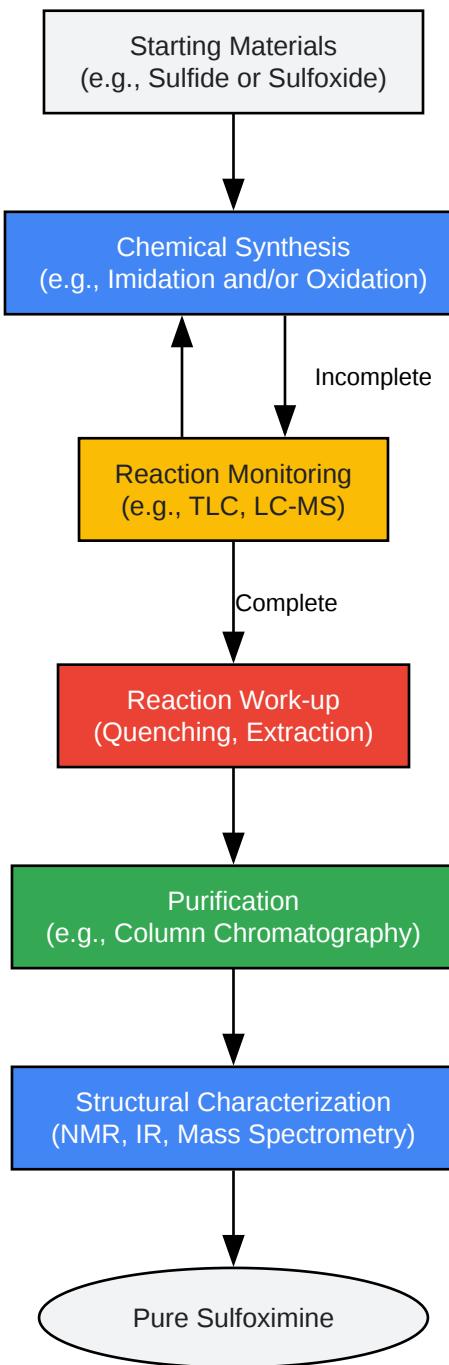
Table 1: CIP Priority for Substituents on Sulfur in **Sulfoximines**

Priority	Group	Rationale
1	=O (Oxygen)	Highest atomic number directly attached to sulfur.
2	=NR' (Nitrogen)	Second highest atomic number directly attached to sulfur.
3 & 4	R <sup>1</sup> , R <sup>2</sup>	Ranked based on standard CIP rules for the organic substituents.

## Logical Flow for Naming Sulfoximines

The following diagram illustrates the decision-making process for systematically naming a **sulfoximine** according to IUPAC conventions.



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